

Spectroscopic Data of 8-Methoxyimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B168984

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **8-Methoxyimidazo[1,2-a]pyridine**. While a complete experimental dataset is not readily available in public literature, this document compiles predicted spectroscopic information based on the analysis of structurally related compounds. It also includes comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to the imidazo[1,2-a]pyridine class of molecules.

Core Molecular Properties

8-Methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system, which is a prominent scaffold in medicinal chemistry.

Property	Value	Source
Chemical Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
Structure		

Figure 1: Chemical Structure of 8-Methoxyimidazo[1,2-a]pyridine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-Methoxyimidazo[1,2-a]pyridine**. These predictions are derived from the analysis of spectral data for closely related imidazo[1,2-a]pyridine derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

The predicted proton NMR chemical shifts are influenced by the electron-donating methoxy group at the 8-position, which is expected to cause an upfield shift (to lower ppm values) of the protons on the pyridine ring, particularly the adjacent H-7.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.5 - 7.7	s	-
H-3	7.2 - 7.4	s	-
H-5	7.9 - 8.1	d	~ 7.0
H-6	6.7 - 6.9	t	~ 7.0
H-7	6.6 - 6.8	d	~ 7.0
-OCH ₃	3.9 - 4.1	s	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data

The carbon NMR chemical shifts are also affected by the substituent. The carbon atom directly attached to the methoxy group (C-8) is expected to show a significant downfield shift.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	125 - 130
C-3	110 - 115
C-5	120 - 125
C-6	112 - 117
C-7	100 - 105
C-8	150 - 155
C-9 (bridgehead)	140 - 145
-OCH ₃	55 - 60

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the aromatic rings and the methoxy functional group.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	-OCH ₃
1640 - 1580	C=C and C=N stretch	Imidazo[1,2-a]pyridine ring
1250 - 1200	C-O-C stretch (asymmetric)	Aryl ether
1050 - 1000	C-O-C stretch (symmetric)	Aryl ether
850 - 750	C-H out-of-plane bend	Aromatic

Table 4: Predicted Mass Spectrometry (MS) Data

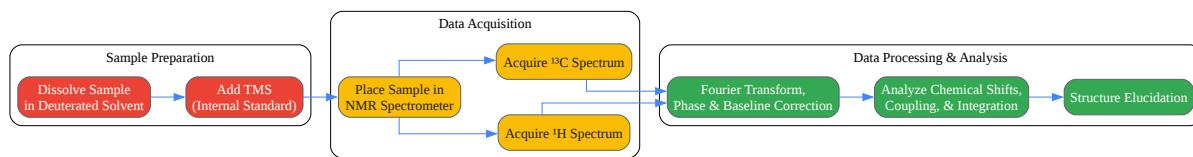
The mass spectrum, likely acquired via electrospray ionization (ESI), would be expected to show a prominent molecular ion peak.

m/z	Interpretation
149.07	$[\text{M}+\text{H}]^+$ (protonated molecule)
148.06	$[\text{M}]^+$ (molecular ion)
133.04	$[\text{M}-\text{CH}_3]^+$ (loss of a methyl group)
119.05	$[\text{M}-\text{CHO}]^+$ (loss of a formyl group)
105.04	$[\text{M}-\text{CH}_3-\text{CO}]^+$ (loss of methyl and carbonyl)

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.

Methodology:

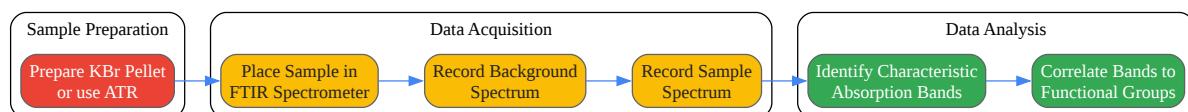
- **Sample Preparation:** Dissolve approximately 5-10 mg of the **8-Methoxyimidazo[1,2-a]pyridine** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **Data Acquisition for ^1H NMR:** Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **Data Acquisition for ^{13}C NMR:** Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A larger number of

scans is typically required due to the lower natural abundance of ^{13}C .

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.


Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

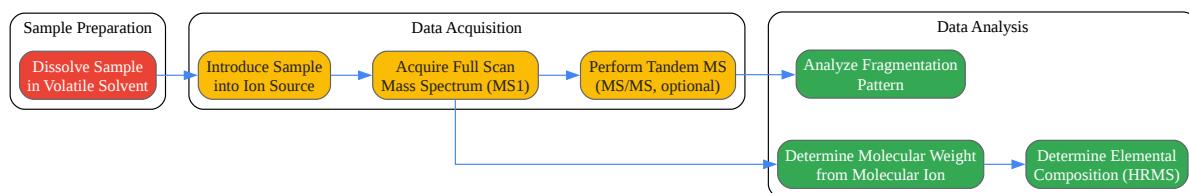
Methodology:

- Sample Preparation:
 - Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups and vibrational modes.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopic Analysis.


Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 $\mu\text{g}/\text{mL}$).
- Instrumentation: Use a mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Quadrupole mass spectrometer.
- Data Acquisition:
 - Introduce the sample solution into the ion source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Determine the mass of the molecular ion to confirm the molecular weight.
 - For high-resolution mass spectrometry (HRMS), calculate the elemental formula from the accurate mass measurement.
 - Analyze the fragmentation pattern to deduce structural features of the molecule.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **8-Methoxyimidazo[1,2-a]pyridine** and the methodologies for their experimental determination. The provided predicted data serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data and compare it with the predictions outlined in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Methoxyimidazo[1,2-a]pyridine , 95+%, 100592-04-9 - CookeChem [cookechem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 8-Methoxyimidazo[1,2-a]pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168984#spectroscopic-data-of-8-methoxyimidazo-1-2-a-pyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com